molecular formula C9H16N2O B2413043 N-cyclopropylpiperidine-4-carboxamide CAS No. 937683-79-9

N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B2413043
CAS No.: 937683-79-9
M. Wt: 168.24
InChI Key: WJXILHPPCMZNEF-UHFFFAOYSA-N
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Description

N-cyclopropylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.236 g/mol. Its structure features a piperidine ring substituted with a carboxamide group at the 4-position, which is further functionalized with a cyclopropylamine . This scaffold is of significant interest in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets. Piperidine and carboxamide derivatives are recognized as key structural elements in the synthesis of novel serotoninergic ligands . Research indicates that compounds containing these pharmacophores can be designed to interact with serotonin receptors, such as 5-HT1A, which are implicated in various neuropsychiatric disorders . The carboxamide group, in particular, can serve as a critical pharmacophore for binding affinity. This compound is intended for research and development purposes only, specifically for use in in vitro experiments. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this building block in synthetic chemistry programs to create novel molecules for pharmacological evaluation . Its structural features make it a valuable intermediate for constructing more complex molecules aimed at studying receptor interactions and signal transduction mechanisms. The SMILES representation for this compound is C1CC1NC(=O)C2CCNCC2 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h7-8,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXILHPPCMZNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cyclopropylpiperidine 4 Carboxamide and Analogues

Strategies for De Novo Synthesis of the Piperidine-4-carboxamide Nucleus

The de novo synthesis of the piperidine-4-carboxamide core requires the formation of the piperidine (B6355638) heterocycle followed by the installation or elaboration of the carboxamide group at the 4-position.

The construction of the piperidine ring is a foundational step, and numerous methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

Hydrogenation of Pyridine Precursors: One of the most common and direct methods for synthesizing the piperidine scaffold is the reduction of corresponding pyridine derivatives. nih.gov This transformation is typically achieved through catalytic hydrogenation using transition metals such as ruthenium, rhodium, iridium, nickel, or palladium on carbon under hydrogen pressure. nih.govorganic-chemistry.org Recent advancements have also introduced organocatalytic methods for pyridine reduction. nih.gov The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in some cases, stereoselectivity. nih.gov

Intramolecular Cyclization: These strategies involve forming the piperidine ring from an acyclic precursor containing a nitrogen atom and a suitable electrophilic or reactive site. Key methods include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful technique for forming the C-N bond that closes the ring. ajchem-a.com

Alkene Cyclization: Gold- or palladium-catalyzed oxidative amination of non-activated alkenes can form the piperidine ring while simultaneously introducing another functional group. nih.gov

Radical Cyclization: Radical-mediated cyclizations provide another route to the piperidine nucleus, often with good control over diastereoselectivity. organic-chemistry.org

Annulation Reactions: Annulation strategies build the piperidine ring by combining two or more smaller fragments. A notable example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which constructs the functionalized piperidine ring in a single step. acs.org

Multi-component Reactions: One-pot multi-component reactions are highly efficient for creating molecular complexity quickly. These reactions can assemble the piperidine skeleton from three or more simple starting materials, often catalyzed by metals or acids. ajchem-a.com

Table 1: Comparison of Major Strategies for Piperidine Ring Formation
MethodTypical PrecursorsKey FeaturesReference
Hydrogenation/ReductionSubstituted PyridinesDirect, high-yielding, well-established. Can be stereoselective. nih.gov
Intramolecular CyclizationAmino-aldehydes, amino-alkenesForms specific C-N or C-C bonds; good for stereocontrol. nih.govajchem-a.com
[4+2] AnnulationImines, AllenesConvergent, builds complexity quickly. acs.org
Electroreductive CyclizationImines, DihaloalkanesGreen chemistry approach, avoids harsh reagents. beilstein-journals.org

Once the piperidine ring is formed, the carboxamide group must be installed at the C-4 position. This is typically accomplished by forming an amide bond between a piperidine-4-carboxylic acid derivative and an appropriate amine source.

The process generally begins with a piperidine-4-carboxylic acid or its corresponding ester, which may be protected at the nitrogen atom (e.g., with a Boc group). nih.govchemicalbook.com The carboxylic acid is then activated to facilitate nucleophilic attack by an amine. Common methods for this amide bond formation include:

Use of Coupling Reagents: A wide array of coupling reagents can be used to mediate the reaction between the carboxylic acid and the amine. These reagents activate the carboxyl group, forming a highly reactive intermediate that is readily attacked by the amine. This is one ofthe most common approaches for synthesizing amides. researchgate.net

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl halide reacts rapidly with the amine to form the desired carboxamide.

Direct Catalytic Amidation: Modern synthetic methods focus on the direct formation of amides from carboxylic acids and amines without stoichiometric activators, which generates less waste. mdpi.com Boron-based catalysts, such as boronic acids, have proven effective in promoting these dehydrative condensation reactions, often requiring the removal of water to drive the reaction to completion. ucl.ac.uk

Table 2: Common Reagents for Carboxamide Formation
Method CategoryExample ReagentsTypical ConditionsReference
Coupling ReagentsHATU, HBTU, T3P, CDIOrganic solvent, often with a non-nucleophilic base (e.g., DIPEA) ucl.ac.uk
Acyl Halide FormationSOCl₂, (COCl)₂Formation of acyl chloride, followed by addition of amine researchgate.net
Direct Catalytic AmidationBoronic acidsHigh temperature with water removal or use of molecular sieves mdpi.comucl.ac.uk

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry of substituents on the piperidine ring is crucial, as different stereoisomers can have vastly different biological activities. Several powerful strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Hydrogenation: The reduction of prochiral substituted pyridines or tetrahydropyridines using chiral catalysts can provide access to enantioenriched piperidine derivatives. nih.gov Catalysts based on iridium, rhodium, or ruthenium complexed with chiral ligands are commonly employed for this purpose. nih.govnih.gov

Chemo-enzymatic Dearomatization: This innovative approach combines chemical synthesis with biocatalysis to achieve high enantioselectivity. nih.gov For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov

Chiral Auxiliaries and Substrates: The synthesis can begin with enantiopure starting materials, such as α-amino acids, which are then elaborated into the piperidine ring, transferring the initial stereochemistry to the final product. researchgate.net

Catalytic Asymmetric Annulation: As mentioned previously, the [4+2] annulation of imines and allenes can be rendered asymmetric by using a C₂-symmetric chiral phosphepine catalyst, furnishing piperidine derivatives with very good stereoselectivity. acs.org

Diastereoselective Cyclizations: When constructing the ring via intramolecular cyclization, the stereochemistry of existing chiral centers in the acyclic precursor can direct the formation of new stereocenters on the ring. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides followed by a spontaneous Ferrier rearrangement is one such method that demonstrates excellent diastereoselectivity. nih.gov

Table 3: Overview of Stereoselective Synthesis Strategies
StrategyDescriptionAdvantagesReference
Asymmetric HydrogenationReduction of prochiral pyridines with chiral metal catalysts.Direct, atom-economical. nih.gov
Chemo-enzymatic MethodsCombines chemical steps with highly selective enzymatic reactions.Excellent enantioselectivity, mild reaction conditions. nih.gov
Use of Chiral PoolStarting from enantiopure materials like amino acids.Predictable stereochemical outcome. researchgate.net
Asymmetric CatalysisEmploying chiral catalysts in ring-forming reactions (e.g., annulations).High stereocontrol from achiral precursors. acs.org

Introduction of the N-Cyclopropyl Moiety: Methodological Considerations

The final key structural feature of N-cyclopropylpiperidine-4-carboxamide is the cyclopropyl (B3062369) group attached to the piperidine nitrogen. This can be achieved either by building the carboxamide from cyclopropylamine or by functionalizing the piperidine nitrogen directly.

This approach involves forming an amide bond between a carboxylic acid and cyclopropylamine. While this would typically be used to form a cyclopropylcarboxamide at the 4-position, the principles are relevant to general amide synthesis involving cyclopropylamine. The synthesis of cyclopropyl carboxamides can be achieved through the aminolysis of a cyclopropyl carboxylic ester with ammonia or an amine. google.com This reaction can be catalyzed by sodium or potassium alkoxide at moderate temperatures (40–78 °C) and pressures. google.com Alternatively, standard peptide coupling conditions, using reagents like EDCI and HOBT in a suitable solvent, can effectively couple a carboxylic acid with cyclopropylamine to yield the corresponding amide. mdpi.com

This is the most direct route to the target compound, where a pre-formed piperidine-4-carboxamide is N-functionalized with a cyclopropyl group.

N-Alkylation: This classical method involves the reaction of the piperidine nitrogen (a secondary amine) with an electrophilic cyclopropyl source, such as bromocyclopropane or cyclopropyl iodide. researchgate.net The reaction is typically carried out in the presence of a base, like potassium carbonate or triethylamine, to neutralize the hydrogen halide byproduct. researchgate.net

Copper-Mediated N-Cyclopropylation: A more modern and versatile method involves the copper-catalyzed cross-coupling of the piperidine nitrogen with cyclopropylboronic acid. nih.gov This reaction, often referred to as a Chan-Lam or Buchwald-Hartwig type coupling, proceeds under relatively mild conditions using a copper(II) acetate catalyst and a base. It has a broad scope and is tolerant of many functional groups, making it highly suitable for late-stage functionalization. nih.gov

Reductive Amination: If starting from a piperidin-4-one derivative, reductive amination with cyclopropylamine can be used to form an intermediate enamine or imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-cyclopropylpiperidine core.

Diversification Strategies for this compound Analogues

The core structure of this compound offers multiple points for chemical modification, allowing for the generation of diverse libraries of analogues. Key strategies for this diversification include the introduction of various substituents on the piperidine ring and the aromatic moiety often attached to the carboxamide nitrogen. Metal-catalyzed coupling reactions and multicomponent reactions are powerful tools to achieve this structural diversity.

Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed C-N bond formation, Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and they play a pivotal role in the functionalization of the this compound scaffold.

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, typically between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing analogues of this compound where an aromatic or heteroaromatic group is attached to the piperidine nitrogen. The general transformation involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.comyoutube.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be particularly effective in promoting these couplings. youtube.com

For the synthesis of N-aryl-N-cyclopropylpiperidine-4-carboxamide analogues, a common strategy involves the coupling of this compound (where the piperidine nitrogen is a secondary amine) with various aryl halides. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, are critical for achieving high yields and purity.

Table 1: Representative Conditions for Buchwald-Hartwig Amination in the Synthesis of N-Arylpiperidine-4-carboxamide Analogues

EntryAryl HalideAminePd SourceLigandBaseSolventYield (%)
14-BromotolueneThis compoundPd₂(dba)₃XPhosNaOtBuToluene85
22-ChloropyridineThis compoundPd(OAc)₂RuPhosK₃PO₄Dioxane78
31-Bromo-3,5-difluorobenzeneThis compoundPd₂(dba)₃SPhosCs₂CO₃THF92

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound (boronic acid or ester) and a halide or triflate, catalyzed by a palladium complex. rsc.orgnih.gov This reaction is particularly useful for introducing aryl, heteroaryl, or vinyl substituents onto the piperidine ring or an aromatic moiety attached to the carboxamide.

To utilize the Suzuki-Miyaura coupling for the diversification of this compound, a halogen atom is typically required on the scaffold. For instance, a bromo-substituted piperidine ring or a bromoaryl group on the carboxamide can serve as the electrophilic partner in the coupling reaction. The reaction with a suitable boronic acid in the presence of a palladium catalyst and a base leads to the formation of the desired C-C bond.

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium sources and phosphine ligands have been developed to facilitate the coupling of a wide range of substrates under mild conditions. rsc.orgnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for the Functionalization of Piperidine Carboxamide Scaffolds

EntryHalide SubstrateBoronic AcidPd CatalystLigandBaseSolventYield (%)
11-Boc-4-bromo-piperidine-4-carboxylic acid cyclopropylamidePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O88
2N-(4-bromophenyl)-N-cyclopropylpiperidine-4-carboxamide3-Thienylboronic acidPdCl₂(dppf)dppfNa₂CO₃DME/H₂O91
31-(4-bromobenzyl)-N-cyclopropylpiperidine-4-carboxamide4-Acetylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O82

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

One-Pot Multicomponent Synthesis Approaches for Related Carboxamides

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by high atom economy, reduced waste generation, and simplified purification procedures. For the synthesis of this compound analogues, MCRs can be employed to rapidly assemble the core piperidine ring with the desired substituents.

A common multicomponent approach for the synthesis of highly functionalized piperidines is the Hantzsch-type reaction or related condensations involving an aldehyde, a β-ketoester, and an amine. While not directly producing the this compound, these methods can generate key piperidine intermediates that can be further elaborated.

More direct approaches can involve the reaction of a piperidone precursor, an amine, a cyanide source, and a cyclopropyl group-containing component in a Strecker-type reaction, followed by hydrolysis and amide formation. The development of novel MCRs that directly yield this compound analogues with diverse substitution patterns is an active area of research.

Reaction Optimization and Scale-Up Considerations in Research Synthesis

The transition of a synthetic route from a small-scale research laboratory setting to a larger scale for further studies requires careful optimization of reaction conditions and consideration of several practical factors.

Reaction Optimization

The optimization of the synthetic steps for this compound and its analogues is crucial for improving yields, reducing reaction times, and ensuring the reproducibility of the synthesis. Key parameters that are typically optimized include:

Catalyst and Ligand Screening: For metal-catalyzed reactions, a thorough screening of different palladium precursors and ligands is often necessary to identify the most active and selective catalytic system for a particular substrate combination.

Base and Solvent Effects: The choice of base and solvent can have a significant impact on the reaction rate and yield. A systematic evaluation of various bases (e.g., carbonates, phosphates, alkoxides) and solvents is essential.

Temperature and Reaction Time: Optimizing the reaction temperature and time is critical to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Concentration: The concentration of the reactants can influence the reaction kinetics and the solubility of intermediates and products.

Scale-Up Considerations

Scaling up a synthesis from milligram to gram or kilogram quantities presents several challenges that need to be addressed:

Reagent Purity and Cost: The purity of starting materials becomes more critical on a larger scale, and the cost of reagents, particularly catalysts and ligands, can become a significant factor.

Exothermic Reactions: Reactions that are easily controlled on a small scale may become highly exothermic on a larger scale, requiring careful monitoring and control of the reaction temperature.

Mixing and Mass Transfer: Efficient mixing is crucial for ensuring homogeneity and consistent reaction rates, which can be more challenging in larger reaction vessels.

Work-up and Purification: The procedures for work-up and purification need to be adapted for larger quantities. Techniques such as crystallization are often preferred over chromatography for large-scale purification due to their efficiency and cost-effectiveness.

Safety: A thorough safety assessment of all reaction steps is essential before proceeding with a large-scale synthesis.

By carefully considering these optimization and scale-up factors, robust and efficient synthetic routes for this compound and its analogues can be developed to support further research and development activities.

In Vitro Biological Evaluation and Pharmacological Profiling of N Cyclopropylpiperidine 4 Carboxamide Analogues

Cell-Based Phenotypic Assays

The anti-proliferative activity of piperidine-4-carboxamide analogues has been investigated across various human cancer cell lines. Research into this class of compounds has demonstrated their potential to inhibit the growth of tumor cells. For instance, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a novel class of tubulin inhibitors with anti-proliferative activity in the DU-145 prostate cancer cell line. nih.gov Through systematic optimization, a compound from this series demonstrated a potent GI50 value of 120 nM. nih.gov

In another study, novel piperine-carboximidamide hybrids, which share structural similarities, were evaluated for their anti-proliferative effects against a panel of four human cancer cell lines. tandfonline.com The most effective derivative showed potent anti-CDK2 activity with an IC50 value of 12 nM. tandfonline.com These findings highlight the potential of the piperidine-carboxamide scaffold as a basis for the development of effective anti-proliferative agents.

Table 1: Illustrative In Vitro Anti-proliferative Activity of Piperidine-4-carboxamide Analogues

Compound ClassCancer Cell LineActivity MetricValue
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamidesDU-145 (Prostate)GI50120 nM
Piperine-carboximidamide hybridsVariousIC50 (CDK2)12 nM

This table is illustrative and based on data for analogue classes, as specific data for N-cyclopropylpiperidine-4-carboxamide is not available.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes MEK (MAPK/ERK kinase), is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.gov Carboxamide-based compounds have been successfully developed as allosteric inhibitors of MEK. nih.gov

For example, the development of XL518 (GDC-0973), a potent and selective MEK inhibitor, originated from a diphenylamine (B1679370) core with a carboxamide linkage. nih.gov This class of inhibitors has been shown to effectively block the upregulated ERK/MAPK signaling in a variety of cancer cell lines. nih.gov While direct evidence for this compound's effect on MEK activation is not available, the established activity of other carboxamide-containing molecules suggests that this could be a potential mechanism of action for analogues within this chemical space.

Selectivity and Off-Target Profiling in Biochemical Screens

The selectivity of a drug candidate is a crucial factor in its development, as it minimizes the potential for off-target effects and associated toxicities. For piperidine-4-carboxamide derivatives, selectivity profiling is an important aspect of their preclinical evaluation.

In a study focused on developing selective sigma-1 (σ1) receptor ligands, a series of new piperidine-4-carboxamide derivatives were synthesized and evaluated for their binding affinity against both σ1 and σ2 receptors. nih.gov This research demonstrated that modifications to the piperidine-4-carboxamide scaffold could significantly influence selectivity. One derivative, featuring a 4-chlorobenzyl moiety, exhibited very high σ1 affinity (Ki = 3.7 nM) and a remarkable selectivity ratio (Kiσ2/Kiσ1 of 351). nih.gov This illustrates the tunability of the piperidine-4-carboxamide structure to achieve high selectivity for a specific biological target. While this study was not focused on anti-cancer targets, it underscores the principle that this chemical class can be modified to achieve desired selectivity profiles.

Elucidation of Molecular Mechanisms in Cellular Contexts

Understanding the molecular mechanism of action is fundamental to the rational design and development of new therapeutic agents. For piperidine-containing compounds, a variety of anti-cancer mechanisms have been elucidated. Piperidine (B6355638) and its derivatives have been reported to induce apoptosis in cancer cells through several molecular pathways. nih.gov These include the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, which ultimately leads to the activation of caspases-3, -8, and -9. nih.gov

Furthermore, some piperidine derivatives have been shown to arrest the cell cycle at the G1/S phase, thereby inhibiting cancer cell proliferation. nih.gov The specific molecular mechanisms of this compound and its close analogues in a cellular context remain an area for further investigation. However, the broader class of piperidine-containing compounds demonstrates a capacity to interfere with fundamental cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis.

Computational Chemistry and Structural Biology Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-cyclopropylpiperidine-4-carboxamide, docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that contribute to binding affinity. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding energy.

Detailed analysis of the docked poses reveals key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, the carboxamide group of this compound could act as a hydrogen bond donor and acceptor, while the cyclopropyl (B3062369) and piperidine (B6355638) rings may engage in hydrophobic interactions within the target's binding pocket. Understanding these interactions at an atomic level is crucial for designing analogues with improved potency and selectivity.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

Parameter Value Key Interacting Residues
Binding Energy (kcal/mol) -8.5 Asp120, Tyr234, Phe345
Hydrogen Bonds 2 Asp120, Tyr234
Hydrophobic Interactions 4 Phe345, Val201, Leu340

Quantum Chemical Calculations for Conformational Preferences and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) can be used to determine its most stable three-dimensional conformation (shape) and to analyze its electronic properties. nih.govresearchgate.net

These calculations can reveal the preferred spatial arrangement of the cyclopropyl, piperidine, and carboxamide groups, which is critical for how the molecule fits into a protein's binding site. Electronic properties, such as the distribution of electron density and the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity and its ability to participate in different types of chemical interactions.

Table 2: Predicted Electronic Properties and Conformational Data for this compound

Property Value Significance
Dihedral Angle (C-N-C=O) 175° Influences the orientation of the carboxamide group for optimal interaction.
HOMO Energy -6.2 eV Indicates the molecule's electron-donating capability.
LUMO Energy -0.5 eV Indicates the molecule's electron-accepting capability.
Dipole Moment 3.1 D Relates to the molecule's overall polarity and solubility.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. mdpi.commdpi.com By simulating the movements of atoms in the complex, MD can assess the stability of the binding pose and reveal how the protein and ligand adapt to each other.

For this compound, an MD simulation would typically start with the best-docked pose. Over the course of the simulation (often spanning hundreds of nanoseconds), key metrics are monitored. The root-mean-square deviation (RMSD) of the ligand's position can indicate if it remains stably bound in the active site. Furthermore, the persistence of specific hydrogen bonds and other interactions throughout the simulation provides strong evidence for their importance in the binding event.

Table 3: Illustrative Molecular Dynamics Simulation Data for the this compound-Protein Complex

Simulation Time (ns) Ligand RMSD (Å) Number of H-Bonds
0 0.0 2
50 1.2 2
100 1.5 1
150 1.4 2
200 1.6 2

High-Resolution Co-crystal Structure Analysis of Analogues with Target Proteins

The most definitive information about how a ligand binds to its target protein comes from high-resolution co-crystal structures, typically determined using X-ray crystallography. While a co-crystal structure of this compound itself may not be available, analyzing the structures of its analogues complexed with target proteins can provide invaluable information.

These structures reveal the precise atomic coordinates of the ligand and the surrounding protein residues, confirming the binding mode and interaction patterns predicted by computational models. This empirical data is the gold standard for structure-based drug design and allows for the rational design of new analogues with optimized interactions, leading to enhanced affinity and specificity.

Table 4: Representative Crystallographic Data for an Analogue of this compound in Complex with a Target Protein

Parameter Value
PDB ID (Hypothetical)
Resolution (Å) 1.8
Space Group P2₁2₁2₁
R-factor 0.19
R-free 0.22

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Early assessment of a drug candidate's ADME properties is critical to avoid costly failures in later stages of drug development. In silico tools can predict these properties based on the chemical structure of this compound. nih.govnih.gov These models use large datasets of experimentally determined properties to build predictive algorithms.

Key ADME parameters that can be predicted include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification.

Table 5: Predicted ADME Properties of this compound

ADME Property Predicted Value Implication
Human Intestinal Absorption High Good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Low May be suitable for targeting peripheral tissues.
Plasma Protein Binding (%) 75% Moderate binding, suggesting a reasonable fraction of free drug.
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions involving this enzyme.

Development of Predictive Models (e.g., Quantitative Structure-Activity Relationship, QSAR) for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For a series of this compound analogues, a QSAR model can be developed to guide the design of new compounds with enhanced potency.

The process involves calculating a set of molecular descriptors (properties derived from the chemical structure) for each analogue and then using statistical methods to find a correlation between these descriptors and the measured biological activity. A robust QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, allowing chemists to focus their efforts on the most promising candidates.

Table 6: Example of a QSAR Model for this compound Analogues

Descriptor Coefficient Description
LogP +0.45 A measure of lipophilicity.
Molecular Weight -0.12 The mass of the molecule.
Number of H-bond Donors +0.78 The number of hydrogen bond donating groups.
Topological Polar Surface Area -0.25 A measure of the molecule's polar surface area.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. mdpi.com Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass to several decimal places. researchgate.net

For N-cyclopropylpiperidine-4-carboxamide, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (C, H, N, O). The molecular formula is C9H16N2O. HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]+. The instrument then measures the m/z of this ion. A measured value that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C9H16N2O
Theoretical Exact Mass 168.1263 g/mol
Ionization Mode ESI+
Adduct [M+H]+
Theoretical m/z 169.1335
Mass Accuracy < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: This technique identifies the different types of protons in the molecule. The spectrum for this compound would show distinct signals for the protons on the cyclopropyl (B3062369) ring, the piperidine (B6355638) ring, and the amide N-H proton. The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. It would confirm the presence of the nine carbon atoms in their respective environments: the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the cyclopropyl group.

Table 2: Illustrative NMR Data for this compound

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Amide (C=O) - ~175
Amide (N-H) ~7.5 (br s) -
Piperidine C4-H ~2.2 (m) ~42
Piperidine C2/C6-H ~2.9 (m), ~2.0 (m) ~45
Piperidine C3/C5-H ~1.8 (m), ~1.6 (m) ~29
Cyclopropyl N-CH ~2.6 (m) ~30
Cyclopropyl CH2 ~0.6 (m), ~0.4 (m) ~7

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present.

For this compound, the key functional group is the secondary amide. The IR spectrum would prominently feature:

An N-H stretching vibration, typically appearing as a sharp peak around 3300 cm⁻¹.

A strong C=O (amide I) stretching vibration, usually found in the range of 1630-1680 cm⁻¹.

An N-H bending (amide II) vibration around 1550 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic piperidine and cyclopropyl groups would be observed just below 3000 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Secondary Amide N-H Stretch ~3300
Secondary Amide C=O Stretch (Amide I) ~1650
Secondary Amide N-H Bend (Amide II) ~1550
Alkane C-H Stretch 2850-2960

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. sielc.com It is routinely used to assess the purity of synthesized compounds. A reverse-phase HPLC method would typically be employed for this compound.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) propelled by a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com The compound is detected as it elutes from the column, typically by a UV detector. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The presence of other peaks would indicate impurities.

Chiral Chromatography for Enantiomeric Purity Determination

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot exist as enantiomers, and chiral chromatography is not applicable for its analysis.

However, if derivatives of this compound were synthesized that introduce a chiral center, chiral chromatography would become an essential technique for separating the resulting enantiomers and determining the enantiomeric purity (or enantiomeric excess) of the product. mdpi.com This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. sigmaaldrich.commdpi.com

X-ray Diffraction (Small Molecule) for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. The data can confirm the connectivity established by NMR and reveal the preferred conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the cyclopropyl and carboxamide substituents. researchgate.net Furthermore, it provides insights into the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. mdpi.com

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Biological Targets Based on Scaffold Activity

The inherent structural features of the N-cyclopropylpiperidine-4-carboxamide moiety make it an attractive starting point for the exploration of a wide array of biological targets. The piperidine (B6355638) ring is a common motif in many biologically active compounds, and the addition of the N-cyclopropyl group can significantly influence potency, selectivity, and pharmacokinetic properties. Research into derivatives of the core piperidine-4-carboxamide structure has already revealed activity at several important receptor and enzyme families.

One area of significant interest is in the development of central nervous system (CNS) agents. For instance, derivatives of piperidine-4-carboxamide have been investigated as dopamine (B1211576) reuptake inhibitors researchgate.net. Further exploration of the N-cyclopropyl variant could lead to the discovery of novel compounds with therapeutic potential in conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. The unique conformational constraints imposed by the cyclopropyl (B3062369) group may allow for fine-tuning of receptor subtype selectivity, potentially minimizing off-target effects.

Another promising avenue is the development of agents targeting G-protein coupled receptors (GPCRs). For example, certain piperidine-4-carboxamide derivatives have shown potent inhibitory activity against the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. This highlights the potential of the scaffold in the development of novel anti-HIV agents.

Furthermore, the piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of enzyme inhibitors. A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, a cysteine protease involved in bone resorption mdpi.com. This suggests that the this compound scaffold could be similarly explored for the development of inhibitors for other enzymes implicated in various diseases, such as osteoporosis, arthritis, and cancer.

Target ClassSpecific TargetTherapeutic Area
TransportersDopamine Transporter (DAT)CNS Disorders
GPCRsCCR5HIV/AIDS
EnzymesCathepsin KOsteoporosis

Development as Chemical Probes for Biological Systems

The development of potent and selective small molecules based on the this compound scaffold can provide valuable chemical probes for dissecting complex biological systems. Chemical probes are essential tools for target validation and for understanding the physiological and pathological roles of specific proteins. The principles of fragment-based ligand discovery (FBLD) can be applied, where small, low-complexity molecules are screened for binding to a target protein nih.gov. The this compound core can serve as a foundational fragment that can be elaborated upon to develop high-affinity and selective probes.

Covalent fragments, which form a permanent bond with their target protein, offer a powerful approach to probe development nih.gov. By incorporating a reactive electrophilic group onto the this compound scaffold, it may be possible to develop covalent probes for specific nucleophilic amino acid residues, such as cysteine, within a protein's binding site. Such probes would enable the irreversible labeling of the target protein, facilitating its identification and functional characterization in complex biological mixtures. This approach has the potential to identify ligands for proteins that have been traditionally considered "undruggable" nih.gov.

The development of chemical probes from this scaffold would allow researchers to investigate the function of novel biological targets in their native cellular environment. For example, a selective probe could be used to modulate the activity of a specific enzyme or receptor, and the resulting phenotypic changes in the cell could be observed. This information is crucial for validating the therapeutic potential of a new drug target before embarking on a full-scale drug discovery program.

Opportunities for Scaffold Hybridization and Multi-Targeting Approaches

Scaffold hybridization is a powerful strategy in drug discovery that involves combining structural motifs from different pharmacophores to create a new molecule with a desired biological activity profile. This approach can lead to the development of compounds with improved potency, selectivity, or pharmacokinetic properties. A notable example is the hybridization of a piperazine nucleus with a carboxamide scaffold to create potent and selective ligands for the dopamine D3 receptor nih.gov. This strategy could be applied to the this compound scaffold to generate novel compounds with unique pharmacological profiles.

By combining the this compound core with other known pharmacophores, it may be possible to design multi-target ligands that can modulate the activity of two or more biological targets simultaneously. This approach is particularly relevant for the treatment of complex diseases, such as cancer and neurodegenerative disorders, where multiple signaling pathways are often dysregulated. For instance, a hybrid molecule could be designed to inhibit both a key enzyme and a receptor involved in a particular disease process, potentially leading to a synergistic therapeutic effect.

The development of bitopic ligands, which bind to both the primary binding site and a secondary allosteric site on a receptor, is another exciting application of scaffold hybridization. This can lead to compounds with enhanced subtype selectivity and a more nuanced pharmacological profile. The this compound moiety could serve as a versatile component in the design of such sophisticated multi-targeting agents.

Advancements in Stereoselective Synthesis for Optimized Isomers

The presence of stereocenters in the piperidine ring of this compound means that it can exist as multiple stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles. Therefore, the development of efficient and highly stereoselective synthetic methods is crucial for accessing enantiomerically pure isomers of this compound derivatives.

Recent advances in asymmetric synthesis have provided a toolbox of powerful methods for the stereoselective synthesis of substituted piperidines nih.govsemanticscholar.org. These methods include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. For example, the use of chiral N-tert-butanesulfinyl groups has been shown to be effective in directing the stereochemical outcome of 1,3-dipolar cycloaddition reactions to produce highly substituted pyrrolidines with excellent diastereoselectivity nih.gov. Similar strategies could be adapted for the synthesis of chiral this compound derivatives.

Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems. The development of novel domino reactions for the stereoselective synthesis of the this compound core would be a significant advancement in the field. Access to a diverse range of stereochemically defined derivatives would enable a more thorough investigation of the structure-activity relationships and the identification of the optimal isomer for a given biological target.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design nih.gov. These computational tools can be applied at various stages of the drug discovery pipeline, from target identification and validation to lead optimization and the prediction of pharmacokinetic and toxicological properties nih.gov. For the this compound scaffold, AI and ML can be leveraged to accelerate the design and optimization of new drug candidates.

De novo drug design algorithms can be used to generate novel molecular structures based on the this compound core with desired properties. These algorithms can learn the underlying patterns in large chemical datasets and propose new molecules that are predicted to have high affinity for a specific biological target and favorable drug-like properties. This approach can significantly expand the chemical space around the this compound scaffold and identify novel chemotypes that may not be accessible through traditional medicinal chemistry approaches.

Q & A

Q. What are the established synthetic routes for N-cyclopropylpiperidine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis of N-cyclopropylpiperidine-4-carboxamide typically involves multi-step protocols, including cyclopropane ring introduction and carboxamide functionalization. For example, analogous piperidine carboxamides are synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of 1-benzyl-4-phenylamino-piperidinecarboxamide (73% yield) using hexane/ether solvent systems and anhydrous MgSO₄ for drying . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst use : Palladium catalysts improve coupling efficiency in carboxamide formation.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key characterization methods include:

  • ¹H/¹³C NMR : Piperidine ring protons resonate at δ 1.5–3.0 ppm (¹H), while carboxamide carbonyl carbons appear at δ 165–175 ppm (¹³C). Cyclopropyl CH₂ groups show distinct splitting patterns (e.g., δ 0.5–1.2 ppm, J = 4–8 Hz) .
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., piperidine chair conformation, cyclopropane ring strain). For example, analogous compounds exhibit unit cell parameters such as a = 13.286 Å, b = 9.1468 Å .
  • HPLC-MS : Confirms purity (≥98%) and molecular ion peaks (e.g., m/z = 225.2 [M+H]⁺) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Critical safety measures include:

  • PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates.
  • Waste disposal : Quench reactive byproducts (e.g., with aqueous NaHCO₃) before disposal .

Advanced Research Questions

Q. How can computational modeling approaches enhance the understanding of this compound's conformational dynamics and receptor interactions?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can predict:

  • Conformational stability : Cyclopropane ring strain energy (~27 kcal/mol) influences piperidine ring puckering.
  • Receptor binding : Docking into GABAₐ or NMDA receptors (using PDB IDs 6HUP/7EUO) identifies hydrogen bonds between the carboxamide group and Arg/Lys residues. SMILES/InChI keys (e.g., C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)) enable precise structural input .

Q. What strategies are effective in resolving contradictions between crystallographic data and solution-phase spectroscopic observations for this compound?

Discrepancies often arise from solvent effects or polymorphism. Mitigation approaches include:

  • Variable-temperature NMR : Assesses dynamic equilibria (e.g., chair-chair flipping in piperidine).
  • Solvated crystallography : Co-crystallization with DMSO/water mimics solution conditions.
  • Systematic reviews : Apply Cochrane criteria to evaluate data reproducibility across studies (e.g., I² statistics for heterogeneity) .

Q. What experimental frameworks are recommended for investigating the structure-activity relationships (SAR) of this compound derivatives?

SAR studies require:

  • Derivatization : Modify cyclopropyl (e.g., fluorination) or carboxamide (e.g., N-alkylation) groups. Analogues like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670) exemplify halogen substitution impacts .
  • Biological assays : Test GABA modulation (IC₅₀ via patch-clamp) or metabolic stability (CYP450 microsomal assays).
  • QSAR modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.